molecular formula C5H6N2OS3 B14581148 Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- CAS No. 61079-28-5

Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]-

Cat. No.: B14581148
CAS No.: 61079-28-5
M. Wt: 206.3 g/mol
InChI Key: PXCIRYMKJLYCGL-UHFFFAOYSA-N
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Description

Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine. This particular compound is notable for its unique structure, which includes a dithiazole ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- typically involves the reaction of ethylthio-substituted dithiazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The temperature and pressure conditions are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The dithiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dithiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylformamide (DMF): A widely used solvent in organic synthesis.

    N-Methylformamide (NMF): Another formamide derivative with applications in chemical synthesis.

    Thiazole Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- is unique due to its combination of the dithiazole ring and the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61079-28-5

Molecular Formula

C5H6N2OS3

Molecular Weight

206.3 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,2,4-dithiazol-3-ylidene)formamide

InChI

InChI=1S/C5H6N2OS3/c1-2-9-5-7-4(6-3-8)10-11-5/h3H,2H2,1H3

InChI Key

PXCIRYMKJLYCGL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC=O)SS1

Origin of Product

United States

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